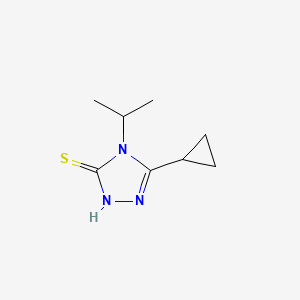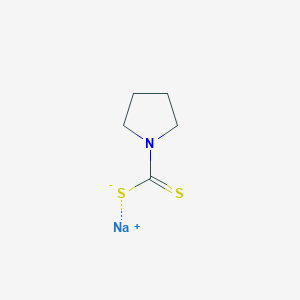
N-(5-Bromo-2-(trifluorométhoxy)phényl)acétamide
Vue d'ensemble
Description
The compound "N-(5-Bromo-2-(trifluoromethoxy)phenyl)acetamide" is not directly mentioned in the provided papers. However, the papers discuss various related acetamide derivatives and their synthesis, structure, and properties, which can provide insights into the analysis of similar compounds. These acetamide derivatives are often synthesized for their potential applications in medicinal chemistry, such as antimicrobial and anticancer agents, as well as for their interesting structural and electronic properties which may be useful in materials science, particularly in the development of non-linear optical (NLO) materials .
Synthesis Analysis
The synthesis of acetamide derivatives typically involves the reaction of an appropriate aniline with an acylating agent. For instance, "N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide" was synthesized from the reaction of 2,6-dichloro-4-trifloromethylaniline with POCl3 in acetate . Similarly, other papers describe the synthesis of acetamide derivatives through various methods, including the reaction of amines with bromoacetyl bromide in basic media , or by stirring compound ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane . These methods highlight the versatility of acetamide chemistry and the ability to introduce different substituents to the phenyl ring, which can significantly alter the compound's properties.
Molecular Structure Analysis
The molecular structures of acetamide derivatives are often characterized using spectroscopic techniques such as NMR, IR, and X-ray diffraction analysis. For example, the structure of "N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide" was determined by 1H NMR, 13C NMR, 19F NMR, IR, and X-ray diffraction analysis . The crystal structures of these compounds can reveal important information about their conformation and the presence of intramolecular and intermolecular interactions, such as hydrogen bonds, which can influence their biological activity and material properties .
Chemical Reactions Analysis
The reactivity of acetamide derivatives can be influenced by the substituents on the phenyl ring. For instance, the presence of electron-withdrawing groups such as trifluoromethyl can affect the electron density of the molecule and thus its reactivity in chemical reactions. The papers do not provide detailed chemical reaction mechanisms for the specific compound , but they do discuss the reactivity of similar compounds. For example, the synthesis of silylated derivatives of N-(2-hydroxyphenyl)acetamide involves transsilylation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as melting points, solubility, and antimicrobial activity, are often evaluated to determine their potential applications. The antimicrobial properties of some acetamide derivatives have been reported, indicating a broad spectrum of activity against Gram-positive and Gram-negative bacteria . Additionally, the first hyperpolarizability of some compounds suggests their suitability for NLO studies . The electronic properties, such as HOMO and LUMO analysis, can also provide insights into the charge transfer within the molecule and its stability arising from hyper-conjugative interactions and charge delocalization .
Applications De Recherche Scientifique
Activité antimicrobienne
Ce composé a été étudié pour son potentiel en tant qu'agent antimicrobien. La présence de substituants attracteurs d'électrons tels que les groupes trifluorométhoxy peut augmenter l'acidité de la molécule, ce qui peut à son tour améliorer ses propriétés antimicrobiennes. Il a montré une action modérée contre Candida albicans et une activité plus élevée contre Aspergillus niger ainsi que contre des bactéries telles que Escherichia coli et Bacillus cereus .
Thérapie de capture de neutrons par le bore (TCNB)
Les acides arylboroniques, qui sont structurellement liés à N-(5-Bromo-2-(trifluorométhoxy)phényl)acétamide, ont des applications en TCNB. Il s'agit d'un traitement binaire du cancer qui cible les tumeurs au niveau cellulaire en utilisant des composés contenant du bore qui peuvent capturer les neutrons et subir des réactions de fission .
Tomographie par émission de positons (TEP)
Des composés comme This compound peuvent être utilisés en imagerie TEP. L'incorporation d'atomes de bore ou de fluor permet le suivi des processus biologiques à l'aide d'isotopes radioactifs .
Développement de médicaments
Les caractéristiques structurelles de ce composé, telles que le groupe acétamide, en font un candidat pour le développement de médicaments. Sa capacité à interagir avec diverses cibles biologiques peut être exploitée pour concevoir de nouveaux médicaments, en particulier en tant qu'agent antibactérien .
Synthèse organique
En tant que brique de construction en chimie organique, This compound peut être utilisé pour synthétiser une large gamme de composés organiques. Ses sites réactifs permettent diverses transformations chimiques, ce qui en fait un réactif polyvalent .
Chimie des capteurs et des récepteurs
La structure unique du composé lui permet d'agir comme un capteur ou un récepteur dans les systèmes de détection chimique. Sa sensibilité aux changements dans son environnement peut être utilisée pour détecter la présence de molécules ou d'ions spécifiques .
Chimie des polymères
Dans le domaine des polymères, ce composé peut être utilisé pour introduire des fonctionnalités spécifiques dans les chaînes de polymères. Cela peut modifier les propriétés physiques et chimiques des polymères, telles que leur stabilité thermique et leur solubilité .
Fonctionnalisation des nanoparticules
This compound: peut être utilisé pour fonctionnaliser la surface des nanoparticules. Cela peut améliorer l'interaction des nanoparticules avec les systèmes biologiques, augmentant leur potentiel d'utilisation dans les applications médicales .
Orientations Futures
The future research directions for “N-(5-Bromo-2-(trifluoromethoxy)phenyl)acetamide” could include further studies on its synthesis, properties, and potential applications. Given the antimicrobial activity of similar compounds, it could be interesting to explore its potential use in medical or pharmaceutical applications .
Propriétés
IUPAC Name |
N-[5-bromo-2-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF3NO2/c1-5(15)14-7-4-6(10)2-3-8(7)16-9(11,12)13/h2-4H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKZGGNYYLEERH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)Br)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50394062 | |
| Record name | N-[5-Bromo-2-(trifluoromethoxy)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50394062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
392726-69-1 | |
| Record name | N-[5-Bromo-2-(trifluoromethoxy)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50394062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(5-Bromopyrimidin-2-yl)oxy]aniline](/img/structure/B1273474.png)












